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Compound of Interest

5-Bromo-8-
Compound Name:
(trifluoromethyl)quinoline

cat. No.: B1376518

CAS Number: 1239460-75-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-8-
(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science.
The document elucidates its chemical and physical properties, provides a detailed, plausible
synthetic route, and explores its reactivity, with a focus on its application in palladium-catalyzed
cross-coupling reactions. Furthermore, this guide discusses the potential applications of this
compound in drug discovery, supported by an understanding of the pharmacological
significance of the quinoline scaffold. Safety and handling protocols are also addressed to
ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of
Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous FDA-approved drugs.[1] Its versatile biological activities span a wide range,
including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a
trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability,
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lipophilicity, and binding affinity to biological targets. When combined with a bromine atom, a

versatile handle for carbon-carbon and carbon-heteroatom bond formation, the resulting 5-

bromo-8-(trifluoromethyl)quinoline emerges as a highly valuable and strategic building block

for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Property Value Source/Rationale
ChemicalBook, American
CAS Number 1239460-75-3
Elements[2][3]
Molecular Formula C1o0HsBrFsN ChemicalBook[2]
Molecular Weight 276.05 g/mol ChemicalBook[2]
Boiling Point 309.6 + 37.0 °C at 760 mmHg American Elements[3]
Not experimentally determined
in reviewed literature.
Melting Point Estimated to be in the range of  N/A
50-70 °C based on related
structures.
Expected to be a white to off- General observation for similar
Appearance _ _
white solid. compounds.
Soluble in common organic
solvents such as
- dichloromethane, chloroform, Predicted based on its
Solubility

and ethyl acetate. Sparingly
soluble in alcohols and poorly

soluble in water.

chemical structure.

Spectroscopic Data (Predicted)

While a comprehensive, peer-reviewed spectroscopic analysis of this specific molecule is not

readily available, the following data is predicted based on the analysis of structurally similar

quinoline derivatives.[4][5][6]
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2.2.1. *H NMR (400 MHz, CDClIs)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~9.0 dd J=45,15Hz H-2

~8.4 dd J=8.5,15Hz H-4

~8.0 d J=8.0Hz H-6

~7.8 d J=8.0Hz H-7

~7.6 dd J=8.5,45Hz H-3

Rationale: The protons on the quinoline ring system will appear in the aromatic region (7.5-9.0
ppm). H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The
trifluoromethyl group at C-8 will exert a strong electron-withdrawing effect, deshielding the
protons on the carbocyclic ring (H-6 and H-7).

2.2.2. 3C NMR (100 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~152 C-2
~148 C-8a
~136 C-4
~133 C-6
~130 C-4a
~128 (g, J = 30 Hz) C-8
~125 C-7
~123 (g, J = 275 Hz) CFs
~122 C-3
~118 C-5
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Rationale: The carbon attached to the trifluoromethyl group (C-8) will appear as a quartet due

to C-F coupling. The CFs carbon itself will also be a quartet with a large coupling constant. The

carbons in the heterocyclic ring (C-2, C-4, C-8a) will be at lower field due to the influence of the

nitrogen atom.

2.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch

1600-1620 Medium-Strong C=N stretch

1500-1580 Strong Aromatic C=C stretch

1100-1350 Strong C-F stret.ch (asymmetric and
symmetric)

800-850 Strong C-H out-of-plane bend

550-650 Medium C-Br stretch

2.2.4. Mass Spectrometry (El)

m/z Assignment

2751277 [M]* (isotopic pattern for Br)
206 M- Br]*

178 [M - Br - HCNJ*

Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a

bromine-containing compound. Fragmentation is likely to involve the loss of the bromine atom

and subsequent fragmentation of the quinoline ring.

Synthesis and Reactivity
Proposed Synthetic Route
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A plausible and efficient synthesis of 5-bromo-8-(trifluoromethyl)quinoline can be envisioned
starting from a suitable aniline precursor, followed by a Skraup synthesis or a related
cyclization reaction, and subsequent bromination.

(Z-Amino-5-bromobenzotrifluoride) Skraup Synthesis

5-Bromo-8-(trifluoromethyl)quinoline

( Glycerol, H2SOa4, Oxidizing Agent (e.g., nitrobenzene) )

E’S-Bromo-8-(trif|uoromethyl)quinoline)

(Arylboronic Acid) 5-Aryl-8-(trifluoromethyl)quinoline

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., K2CO3)
Solvent (e.g., Toluene/Water)
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Drug Discovery Pipeline

G-Bromo-8-(trifluoromethyl)quinoline) G_ibrary of Arylboronic Acids)

Suzuki Coupling

Library of Novel Quinoline Derivatives

High-Throughput Sc@

Lead Compound Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

2. 5-bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 [chemicalbook.com]

3. americanelements.com [americanelements.com]

4. rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1376518?utm_src=pdf-body-img
https://www.benchchem.com/product/b1376518?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92742219.htm
https://americanelements.com/1239460-75-3-5-bromo-8-trifluoromethyl-quinoline
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. beilstein-archives.org [beilstein-archives.org]
e 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-8-
(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376518#5-bromo-8-trifluoromethyl-quinoline-cas-
number-917251-92-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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